4-Fluoro-N-methyl-2-(trifluoromethyl)aniline hydrochloride
Overview
Description
“4-Fluoro-N-methyl-2-(trifluoromethyl)aniline hydrochloride” is a chemical compound with the molecular formula C8H8ClF4N . It is related to the class of compounds known as anilines, which are organic compounds containing an amino group attached to a phenyl group .
Molecular Structure Analysis
The molecular structure of “4-Fluoro-N-methyl-2-(trifluoromethyl)aniline hydrochloride” can be represented by the formula C8H8ClF4N . The exact mass of the molecule is 229.02800 .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Fluoro-N-methyl-2-(trifluoromethyl)aniline hydrochloride” are not fully detailed in the sources I have access to. The molecular weight is 229.60200 , but other properties such as density, boiling point, and melting point are not specified .Scientific Research Applications
Potential in NLO Materials
- Research on similar fluorine-substituted anilines, like 4-fluoro-3-(trifluoromethyl)aniline, has shown potential applications in nonlinear optical (NLO) materials. This is due to their unique electronic and vibrational properties, which were studied using Fourier Transform-Infrared and Raman techniques, along with theoretical density functional theory computations (Revathi et al., 2017).
Synthesis of Isatin Derivatives
- The synthesis of isatin derivatives, including those with fluoro- and trifluoromethyl-groups from m-substituted aniline, suggests the utility of 4-Fluoro-N-methyl-2-(trifluoromethyl)aniline hydrochloride in synthesizing important organic compounds. This process typically involves reactions with chloral hydrate/hydroxylamine hydrochloride and the Sandmeyer method (Mao Zhenmin, 2008).
Application in Herbicidal Activity
- A study demonstrated the synthesis of N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxy)acetamides using 4-fluoro-aniline. These compounds exhibited significant herbicidal activities against dicotyledonous weeds, indicating the potential agricultural applications of fluorine-substituted anilines (Wu et al., 2011).
Role in Synthesis of Quinazoline and Isoindolinone
- The compound was found to be an effective monodentate transient directing group in Ruthenium(II)-catalyzed C-H Imidation of benzaldehydes. This process facilitated the synthesis of quinazoline and fused isoindolinone scaffolds, showing its role in complex organic syntheses (Wu et al., 2021).
Intermediate in Antitumor Agent Synthesis
- It served as an intermediate in the synthesis of nilotinib, an antitumor agent, from 3,5-dinitro-1-trifluoromethylbenzene. This highlights its role in the pharmaceutical industry, particularly in cancer treatment (Yang Shijing, 2013).
Mycobacterium Tuberculosis Inhibitors
- Some derivatives of halophenyl-4-nitroimidazoles, synthesized from substituted anilines, were tested as Mycobacterium tuberculosis inhibitors, demonstrating the potential medicinal applications of these compounds (Jedrysiak & Suwiński, 2008).
Safety and Hazards
“4-Fluoro-N-methyl-2-(trifluoromethyl)aniline hydrochloride” is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, wash with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .
Mechanism of Action
Target of Action
Similar compounds have been used in suzuki–miyaura coupling reactions, which involve transition metal-catalyzed carbon–carbon bond formations .
Mode of Action
In the context of Suzuki–Miyaura coupling reactions, the compound may participate in oxidative addition and transmetalation processes .
Biochemical Pathways
It’s worth noting that compounds used in suzuki–miyaura coupling reactions can influence various biochemical pathways due to the formation of new carbon–carbon bonds .
Pharmacokinetics
Similar compounds, such as 2-fluoroaniline, have been found to be efficiently metabolized, primarily by 4-hydroxylation with subsequent sulfate or glucuronide formation .
Result of Action
The compound’s involvement in Suzuki–Miyaura coupling reactions suggests it may contribute to the formation of new carbon–carbon bonds .
Action Environment
The action, efficacy, and stability of 4-Fluoro-N-methyl-2-(trifluoromethyl)aniline hydrochloride can be influenced by various environmental factors . These may include temperature, pH, and the presence of other chemical substances.
properties
IUPAC Name |
4-fluoro-N-methyl-2-(trifluoromethyl)aniline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F4N.ClH/c1-13-7-3-2-5(9)4-6(7)8(10,11)12;/h2-4,13H,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQOGGYBSPYBESE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)F)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30681962 | |
Record name | 4-Fluoro-N-methyl-2-(trifluoromethyl)aniline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30681962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1215205-13-2 | |
Record name | 4-Fluoro-N-methyl-2-(trifluoromethyl)aniline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30681962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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